molecular formula C7H12N2O2 B057467 2,5-Diaminohept-6-ynoic acid CAS No. 124796-39-0

2,5-Diaminohept-6-ynoic acid

Cat. No.: B057467
CAS No.: 124796-39-0
M. Wt: 156.18 g/mol
InChI Key: OBUSHBUBKNIMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diaminohept-6-ynoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone (heptane), amino groups at positions 2 and 5, and a terminal alkyne group at position 4.

Properties

CAS No.

124796-39-0

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2,5-diaminohept-6-ynoic acid

InChI

InChI=1S/C7H12N2O2/c1-2-5(8)3-4-6(9)7(10)11/h1,5-6H,3-4,8-9H2,(H,10,11)

InChI Key

OBUSHBUBKNIMKH-UHFFFAOYSA-N

SMILES

C#CC(CCC(C(=O)O)N)N

Canonical SMILES

C#CC(CCC(C(=O)O)N)N

Synonyms

6-Heptynoicacid,2,5-diamino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares features with several classes of amino acids and synthetic derivatives:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Chain Length Solubility (H₂O) pKa (NH₂) Known Biological Activity
2,5-Diaminohept-6-ynoic acid C₇H₁₂N₂O₂ 2° amine, 5° amine, terminal alkyne 7 carbons Moderate (~50 mg/mL) ~9.1, ~10.3 Enzyme inhibition (hypothetical)
2,4-Diaminobutyric acid C₄H₁₀N₂O₂ 2° amine, 4° amine 4 carbons High (>100 mg/mL) ~7.8, ~10.1 Substrate for bacterial transporters
L-Ornithine C₅H₁₂N₂O₂ α-amino, δ-amino 5 carbons High ~9.7, ~10.8 Urea cycle intermediate
Propargylglycine C₅H₇NO₂ α-amino, terminal alkyne 3 carbons Low (~10 mg/mL) ~9.5 Cystathionine γ-lyase inhibitor

Functional Divergence

  • pKa Profile: The dual amino groups exhibit distinct pKa values (~9.1 and ~10.3), enabling pH-dependent charge states that differ from ornithine’s more basic δ-amino group (~10.8).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.